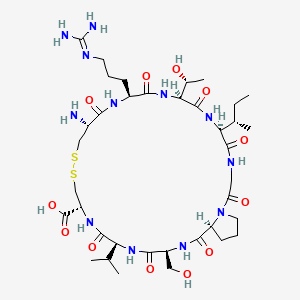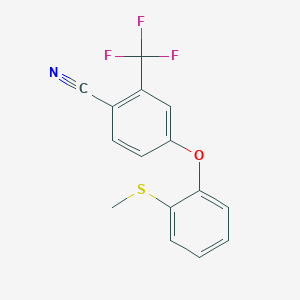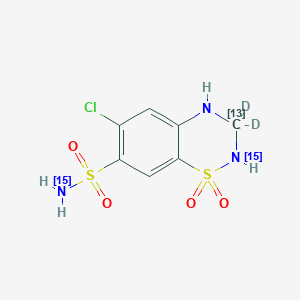
Pyrogallol-phloroglucinol-6,6-bieckol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrogallol-phloroglucinol-6,6-bieckol is a polyphenolic compound isolated from the brown algae Ecklonia cava. It is known for its potent antioxidant, anti-inflammatory, and anti-obesity properties. This compound has garnered significant interest due to its potential therapeutic applications in various fields, including medicine, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyrogallol-phloroglucinol-6,6-bieckol can be synthesized through chemical reactions involving the coupling of pyrogallol and phloroglucinol units. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. detailed synthetic routes and reaction conditions are not widely reported in the literature .
Industrial Production Methods
Currently, there are no large-scale industrial production methods publicly available for this compound. The compound is generally obtained through extraction from natural sources, particularly from the brown algae Ecklonia cava .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrogallol-phloroglucinol-6,6-bieckol undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidant properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions due to its polyphenolic structure.
Substitution: The compound can undergo substitution reactions, particularly in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride.
Catalysts: Various metal catalysts can be used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce reduced polyphenolic derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, pyrogallol-phloroglucinol-6,6-bieckol is studied for its antioxidant properties. It is used in various assays to evaluate its radical scavenging activities and its potential as a natural antioxidant .
Biology
In biological research, the compound is investigated for its anti-inflammatory and anti-obesity effects. Studies have shown that it can inhibit monocyte migration and reduce inflammatory macrophage differentiation .
Medicine
In medicine, this compound is explored for its potential therapeutic applications in treating vascular dysfunction, obesity, and hypertension. It has been shown to improve blood circulation and reduce blood pressure in animal models .
Industry
In the industry, the compound is considered for use in functional foods and dietary supplements due to its health-promoting properties .
Wirkmechanismus
Pyrogallol-phloroglucinol-6,6-bieckol exerts its effects through various molecular targets and pathways. It inhibits the release of high-mobility group protein B1 (HMGB1) from injured cells, which in turn reduces the activation of Toll-like receptor 4 (TLR4) and receptor for advanced glycation end-products (RAGE) signaling pathways. This inhibition leads to a decrease in inflammatory cytokine production and cell death . Additionally, the compound enhances the phosphorylation of PI3K-AKT and AMPK pathways, contributing to its protective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dieckol: Another phlorotannin from Ecklonia cava with similar antioxidant and anti-inflammatory properties.
2,7-Phloroglucinol-6,6-bieckol: A related compound with comparable biological activities.
Phlorofucofuroeckol A: Another polyphenolic compound from Ecklonia cava with antioxidant and anti-inflammatory effects
Uniqueness
Pyrogallol-phloroglucinol-6,6-bieckol stands out due to its potent inhibitory effects on vascular cell dysfunction and its ability to improve blood circulation in diet-induced obese and hypertensive models. Its unique combination of antioxidant, anti-inflammatory, and anti-obesity properties makes it a valuable compound for various therapeutic applications .
Eigenschaften
Molekularformel |
C48H30O23 |
|---|---|
Molekulargewicht |
974.7 g/mol |
IUPAC-Name |
4-(3,5-dihydroxyphenoxy)-9-[6-[3-[4-(3,5-dihydroxyphenoxy)-3,5-dihydroxyphenoxy]-5-hydroxyphenoxy]-2,4,7,9-tetrahydroxydibenzo-p-dioxin-1-yl]dibenzo-p-dioxin-1,3,6,8-tetrol |
InChI |
InChI=1S/C48H30O23/c49-16-1-17(50)4-21(3-16)65-38-28(56)10-25(11-29(38)57)64-23-7-20(53)8-24(9-23)67-42-33(61)15-35(63)44-48(42)71-40-31(59)13-27(55)37(46(40)69-44)36-26(54)12-30(58)39-45(36)68-43-34(62)14-32(60)41(47(43)70-39)66-22-5-18(51)2-19(52)6-22/h1-15,49-63H |
InChI-Schlüssel |
NRVFUTPNGVTCSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1O)OC2=C(C=C(C=C2O)OC3=CC(=CC(=C3)O)OC4=C(C=C(C5=C4OC6=C(C=C(C(=C6O5)C7=C8C(=C(C=C7O)O)OC9=C(O8)C(=CC(=C9OC1=CC(=CC(=C1)O)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-fluorophenyl)-2-oxoethyl]quinoline-8-sulfonamide](/img/structure/B12385042.png)
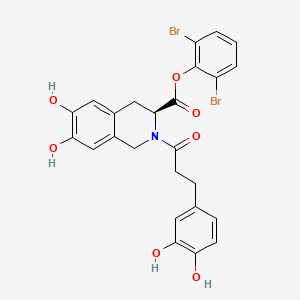
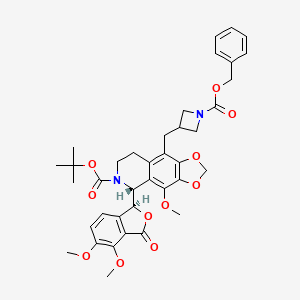
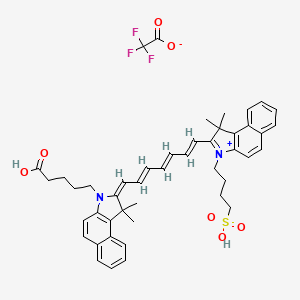
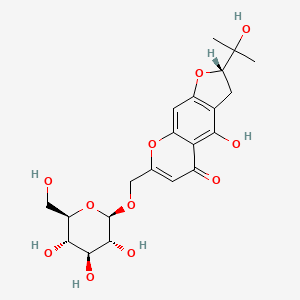
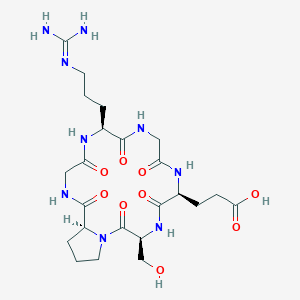
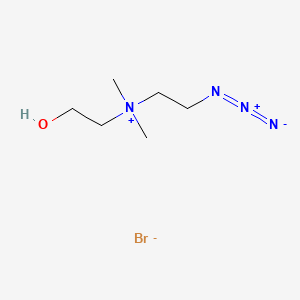
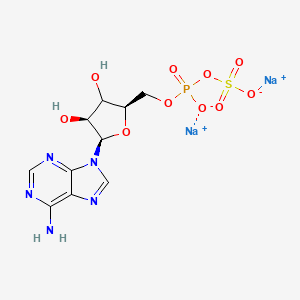
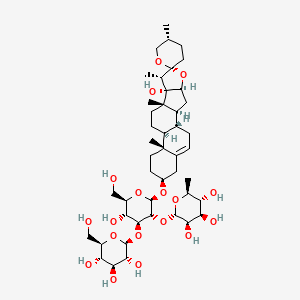
![2-Butyl-1-(oxolan-3-ylmethyl)imidazo[4,5-c]quinolin-4-amine](/img/structure/B12385089.png)
